4-((3-Chlorobenzyl)oxy)benzoic acid 4-((3-Chlorobenzyl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 84403-70-3
VCID: VC3731317
InChI: InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
SMILES: C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol

4-((3-Chlorobenzyl)oxy)benzoic acid

CAS No.: 84403-70-3

Cat. No.: VC3731317

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Chlorobenzyl)oxy)benzoic acid - 84403-70-3

Specification

CAS No. 84403-70-3
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
IUPAC Name 4-[(3-chlorophenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
Standard InChI Key QMXPJNHJNFUZAT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-((3-Chlorobenzyl)oxy)benzoic acid consists of two aromatic rings connected through an ether oxygen. The first ring is a benzoic acid core with a carboxylic acid group at position 1 and an ether linkage at position 4. The second ring is a benzene with a chlorine substituent at position 3, forming the 3-chlorobenzyl group. This arrangement creates a molecule with distinct hydrophilic (carboxylic acid) and lipophilic (chlorobenzyl) regions, influencing its solubility profile and potential interactions with biological targets.

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that define its behavior in different environments, as summarized in the following table:

PropertyValue
Molecular FormulaC₁₄H₁₁ClO₃
Molecular Weight262.69 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass262.0396719 Da

These properties indicate that 4-((3-Chlorobenzyl)oxy)benzoic acid possesses moderate lipophilicity (LogP of 3.5), suggesting balanced solubility characteristics in both polar and non-polar solvents . The presence of one hydrogen bond donor (carboxylic acid group) and three hydrogen bond acceptors (two oxygens in the carboxylic acid group and one ether oxygen) enables participation in hydrogen bonding interactions that may be relevant for biological activity or crystal packing arrangements.

Nomenclature and Identifiers

Systematic and Common Names

The compound is recognized by several nomenclature systems, with its IUPAC systematic name being 4-[(3-chlorophenyl)methoxy]benzoic acid. Additional synonyms include:

  • 4-((3-Chlorobenzyl)oxy)benzoic acid

  • 4-[(3-chlorobenzyl)oxy]benzoic acid

  • 4-(3-Chloro-benzyloxy)-benzoic acid

  • 4-[(3-chlorophenyl)methoxy]benzoic acid

These variations all refer to the same chemical entity, with differences reflecting various conventions for representing chemical structures in nomenclature.

Registry Numbers and Database Identifiers

For precise identification and database cross-referencing, 4-((3-Chlorobenzyl)oxy)benzoic acid is associated with several unique identifiers:

Identifier TypeValue
CAS Registry Number84403-70-3
PubChem CID7023630
InChIInChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyQMXPJNHJNFUZAT-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O
ChEMBL IDCHEMBL4441032
DSSTox Substance IDDTXSID50427521

These identifiers ensure unambiguous reference to the compound across scientific literature and chemical databases . The CAS number 84403-70-3 serves as the primary registry identifier for this specific chemical entity.

Desired ConcentrationVolume of Solvent Required
For 1 mgFor 5 mgFor 10 mg
1 mM3.8068 mL19.034 mL38.0679 mL
5 mM0.7614 mL3.8068 mL7.6136 mL
10 mM0.3807 mL1.9034 mL3.8068 mL

When preparing stock solutions, selecting an appropriate solvent based on the experiment requirements is essential. Due to its moderate lipophilicity, organic solvents such as DMSO may be suitable for creating concentrated stock solutions .

For solution storage, the following guidelines are recommended:

  • Solutions stored at -80°C should be used within 6 months

  • Solutions stored at -20°C should be used within 1 month

  • Repeated freezing and thawing should be avoided to prevent potential degradation

Comparative Analysis with Structural Analogues

Understanding the relationship between 4-((3-Chlorobenzyl)oxy)benzoic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications. Several related compounds appear in the literature:

Positional Isomers

The positional arrangement of functional groups significantly influences a compound's properties. Key isomers include:

  • 3-((3-Chlorobenzyl)oxy)benzoic acid (CAS: 302569-44-4): A positional isomer with the ether linkage at the meta position of the benzoic acid rather than the para position .

  • 4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8): Another isomer where the chlorine substituent is at the para position of the benzyl group rather than the meta position .

Structural Derivatives

Derivatives with additional functional groups represent important extensions of the basic structural scaffold:

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-35-5): A derivative featuring an additional methoxy group at the 3-position of the benzoic acid portion .

The presence of these structural variants in chemical databases suggests ongoing interest in this chemical scaffold, potentially for diverse research applications. These modifications can significantly alter physicochemical properties and potential biological interactions.

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